6-Hydroxy-2,6-dimethylocta-2,7-dienoic acid, also known as 6-hydroxy-2,6-dimethyl-2,7-octadienoic acid, is a carboxylic acid with the molecular formula and a molecular weight of approximately 184.23 g/mol. This compound is structurally characterized by a hydroxyl group and a conjugated diene system, which contributes to its reactivity and potential biological activity. It is classified under monoterpenoids, which are a class of terpenes consisting of two isoprene units.
This compound can be derived from various natural sources, particularly in plants where it is often associated with essential oils. It has been identified in certain species within the Asteraceae family and other plant families known for producing terpenoid compounds.
The synthesis of 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products.
The molecular structure of 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid features:
The structure can be represented by the following SMILES notation: CC(=CCCC(C)(C=C)O)C(=O)O
.
6-Hydroxy-2,6-dimethylocta-2,7-dienoic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by its functional groups, allowing it to engage in nucleophilic addition reactions typical for unsaturated acids.
The compound exhibits typical characteristics of carboxylic acids and terpenoids:
6-Hydroxy-2,6-dimethylocta-2,7-dienoic acid (often termed 8-carboxylinalool or menthiafolic acid) arises from the oxidative metabolism of linalool in plants. This transformation involves cytochrome P450-mediated oxidation of the C8 methyl group of linalool to a carboxyl function, forming a conjugated dienoic acid system [2]. In Vitis vinifera (wine grapes), this compound serves as the direct precursor to wine lactone, a potent aroma compound. Non-enzymatic acid-catalyzed cyclization occurs during wine maturation, where protonation of the tertiary alcohol initiates dehydration, generating a linear carbocation intermediate (I1). Subsequent intramolecular cyclization, 1,3-hydride shift, and lactonization yield the stereoselective (3S,3aS,7aR)-wine lactone [2]. Quantum mechanics calculations (DFT/B3LYP/6-31G(d,p)) confirm that the transition states for cyclization (TS12) and hydride shift (TS23) exhibit free energies of <55 kJ/mol, permitting spontaneous progression at ambient temperatures [2].
Table 1: Key Intermediates in Wine Lactone Biosynthesis
Intermediate | Relative Free Energy (kJ/mol) | Role in Pathway |
---|---|---|
Protonated Precursor | 0.0 | Initial substrate state |
I1 (Linear carbocation) | +28.1 | Dehydration product |
TS12 (Cyclization) | +53.8 | Ring-closure transition state |
I2 (Cyclic cation) | +15.2 | Precursor to hydride shift |
TS23 (Hydride shift) | +54.7 | Methyl migration transition state |
I3 (Stabilized cation) | -30.1 | Lactonization intermediate |
As an oxygenated monoterpenoid, 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid contributes to chemical defense in plants. Terpenoids broadly function as insecticidal, antifungal, and antimicrobial agents, deterring herbivores and pathogens [2]. The compound’s α,β-unsaturated carbonyl system enables electrophilic reactivity, facilitating interactions with cellular nucleophiles in herbivores or microbes. Although direct bioactivity studies of this specific acid are limited, its structural analogs (e.g., hydroxycinnamic acid derivatives) exhibit antioxidative properties that mitigate oxidative stress in plant tissues [6]. In Saccharomyces cerevisiae models, phenolic acids like chlorogenic acid reduce lipid peroxidation by 60% and enhance cell viability by 75%, suggesting analogous mechanisms for terpenoic acids in planta [6]. The acid’s role extends indirectly via wine lactone formation, which deters grape pathogens due to its potent organoleptic properties at low thresholds [2].
Biosynthetic pathways diverge significantly across plant taxa. In Citrus junos (yuzu), enzymatic hydration of 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid yields 6-hydroxy-2,6-dimethylocta-2,7-dien-4-one (a key aroma compound), rather than wine lactone [1] [9]. This divergence arises from tissue-specific redox environments: grape vacuoles provide acidic conditions favoring cyclization, whereas yuzu chloroplasts promote ketonization. Actinomycetes employ radically different pathways; Streptomyces spp. synthesize polycyclopropane fatty acid amides (e.g., FR-900848) from homologous linear acids via iterative polyketide synthases, yielding compounds with antifungal activity against Aspergillus niger and Fusarium oxysporum [8].
Table 2: Biosynthetic Diversity of C₁₀ Terpenoic Acids
Organism | Key Metabolite | Modification Enzymes | Biological Activity |
---|---|---|---|
Vitis vinifera | Wine lactone | Acid-catalyzed cyclization | Antimicrobial aroma |
Citrus junos | 6-Hydroxy-2,6-dimethylocta-2,7-dien-4-one | Dehydrogenation/hydration | Flavor volatile |
Streptomyces fervens | FR-900848 (cyclopropane amide) | Polyketide synthase | Antifungal/anticancer |
Penicillium citrinum | Perinadine A (tetracyclic alkaloid) | Oxidative coupling | Cytotoxic |
Structural variants also arise from double-bond geometry: the (E)-isomer (CAS# 121843-29-6) predominates in grapes due to stereoselective linalool oxidation, while the (Z)-form remains rare [3] [5]. Lichenized ascomycetes, such as those producing scalusamides, incorporate homologous acids (e.g., (E)-2-methyl-3-oxodec-8-enoic acid) via modular nonribosomal peptide synthetases, expanding structural diversity [8].
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